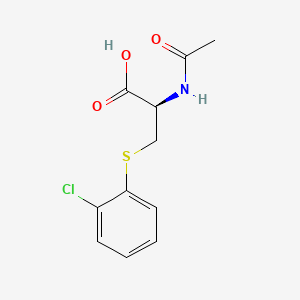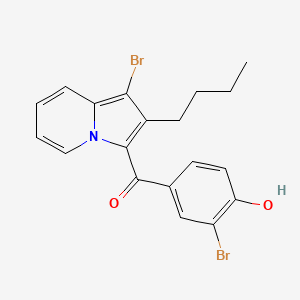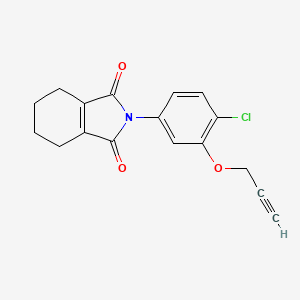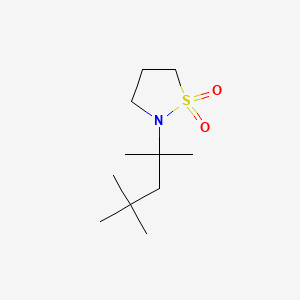
N,N-dibutyl-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-2-ethylbutanamide: is an organic compound with the molecular formula C14H29NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2-ethylbutanamide typically involves the reaction of 2-ethylbutanoic acid with dibutylamine . The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and then purified to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-2-ethylbutanamide can undergo several types of chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide as catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Hydrolysis: 2-ethylbutanoic acid and dibutylamine.
Reduction: Dibutylamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N,N-dibutyl-2-ethylbutanamide has several applications in scientific research, including:
Mechanism of Action
The mechanism by which N,N-dibutyl-2-ethylbutanamide exerts its effects involves interactions with various molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- N,N-dimethyl-2-ethylbutanamide
- N,N-diethyl-2-ethylbutanamide
- N,N-dipropyl-2-ethylbutanamide
Comparison: N,N-dibutyl-2-ethylbutanamide is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications .
Properties
CAS No. |
79868-39-6 |
|---|---|
Molecular Formula |
C14H29NO |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
N,N-dibutyl-2-ethylbutanamide |
InChI |
InChI=1S/C14H29NO/c1-5-9-11-15(12-10-6-2)14(16)13(7-3)8-4/h13H,5-12H2,1-4H3 |
InChI Key |
TXPXZGIYPUUXMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)



![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)


![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)





